N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a cyclohexyl group, a tetrazole ring, and a phenylpropanamide moiety. Tetrazole derivatives have gained significant attention due to their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide typically involves a multi-step process. One common method is the Ugi-azide four-component reaction, which involves the reaction of an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) in the presence of a catalyst such as tetradecyltrimethylammonium bromide (TTAB) in water . This method is considered environmentally friendly due to the use of water as a solvent and the mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The tetrazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazole derivatives are known for their bioisosterism to carboxylic acids and amides, making them valuable in drug design and development .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antiviral, and antimicrobial activities, among others .
Industry: In the industrial sector, this compound is utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids and amides, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-3,3-dimethylbutanamide
- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-N-methylcyclohexanamine
- 2-Cyclohexyl-N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]acetamide
Comparison: Compared to similar compounds, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylpropanamide is unique due to its specific combination of functional groups. The presence of the phenylpropanamide moiety distinguishes it from other tetrazole derivatives, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBQMZMNVTDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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